N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as QNZ or EVP4593 and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
QNZ acts as an inhibitor of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. By inhibiting the NF-κB pathway, QNZ can reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
QNZ has been shown to have significant anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce tumor growth in animal models of cancer. Additionally, QNZ has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using QNZ in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway. However, one of the limitations of using QNZ is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on QNZ. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanisms underlying QNZ's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
QNZ can be synthesized using a multi-step process that involves the reaction of 4-chloroquinazoline with 1-(cyclohexylmethyl)piperidine to form 4-(1-(cyclohexylmethyl)piperidin-4-ylamino)quinazoline. This intermediate is then reacted with 2-bromoacetic acid to form QNZ.
Applications De Recherche Scientifique
QNZ has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-21(15-28-22-19-10-4-5-11-20(19)23-16-24-22)25-18-9-6-12-26(14-18)13-17-7-2-1-3-8-17/h4-5,10-11,16-18H,1-3,6-9,12-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREPEYFRMRIPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)COC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.